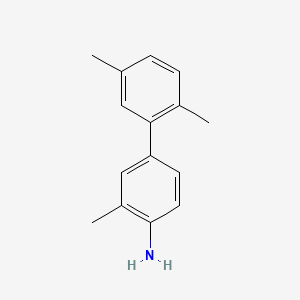
4-Biphenylamine, 3,2',5'-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylamine, 3,2’,5’-trimethyl- is an organic compound that belongs to the class of biphenylamines It is characterized by the presence of three methyl groups attached to the biphenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylamine, 3,2’,5’-trimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of nitro derivatives of biphenyl, followed by methylation at specific positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylamine, 3,2’,5’-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed: The major products formed from these reactions include various substituted biphenylamines, quinone derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
4-Biphenylamine, 3,2’,5’-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Biphenylamine, 3,2’,5’-trimethyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects .
Comparison with Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, known for its use in the production of dyes and its carcinogenic properties.
Lamellarin D: A pyrrole alkaloid with significant biological activity, including cytotoxic effects against tumor cell lines.
Biphenyl-4-amine: Another aminobiphenyl compound with similar structural features and biological roles.
Uniqueness: 4-Biphenylamine, 3,2’,5’-trimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73728-79-7 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-2-methylaniline |
InChI |
InChI=1S/C15H17N/c1-10-4-5-11(2)14(8-10)13-6-7-15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
InChI Key |
SKSNKNFLXPZBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


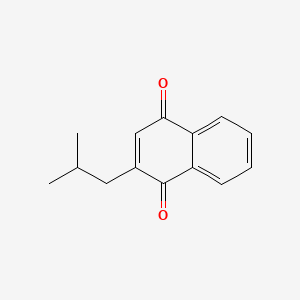
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
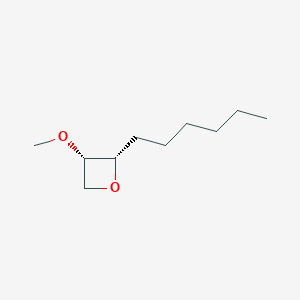

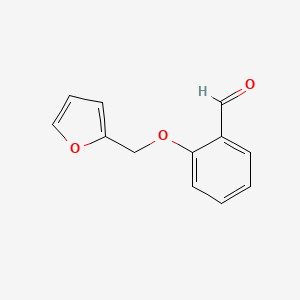
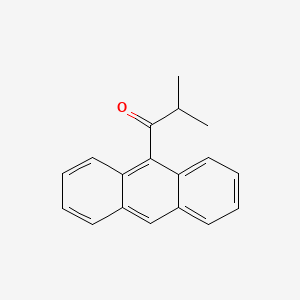

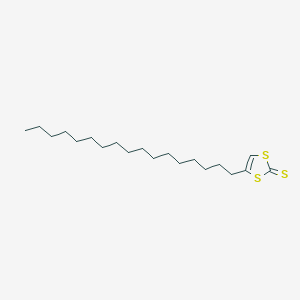

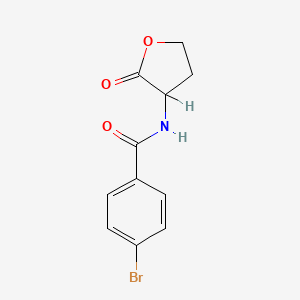
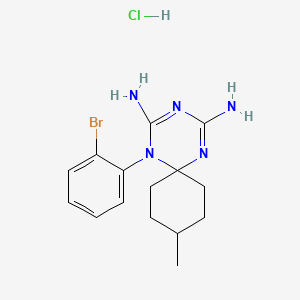
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)

